molecular formula C17H16 B048132 1,2,8-Trimethylphenanthrene CAS No. 20291-75-2

1,2,8-Trimethylphenanthrene

Cat. No. B048132
CAS RN: 20291-75-2
M. Wt: 220.31 g/mol
InChI Key: WWSRSGUHNCVWLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alkylated phenanthrenes, including trimethylphenanthrenes, often involves complex organic reactions. A study by Budzinski et al. (1993) discusses the thermodynamic calculations on alkylated phenanthrenes, highlighting the synthesis approach for trimethylphenanthrenes by applying molecular mechanics methods to evaluate enthalpies of formation. This approach aids in predicting the presence of isomers in natural samples, significantly narrowing the scope of synthesis work required for standard compounds (Budzinski et al., 1993).

Molecular Structure Analysis

The molecular structure of 1,2,8-trimethylphenanthrene and its analogs is significantly influenced by the substitution pattern. A study by Konishi et al. (2018) on 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes reveals how substitution at the 1,8-positions leads to a distorted molecular geometry. This distortion impacts the compound's optical properties, evidenced by X-ray crystallography and theoretical calculations (Konishi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 1,2,8-trimethylphenanthrene involves various organic transformations, including Michael addition and cyclization reactions. For instance, Kimura et al. (1979) synthesized 9-(4H-cyclopenta[def]phenanthren-4-yl)-9,9′-bifluorene through Michael addition, demonstrating the compound's versatility in forming complex structures (Kimura et al., 1979).

Physical Properties Analysis

Physical properties of 1,2,8-trimethylphenanthrene, such as melting point, boiling point, and solubility, are crucial for its application in various fields. The thermodynamic calculations by Budzinski et al. (1993) provide insights into the enthalpies of formation, which are indirectly related to physical properties like stability and reactivity (Budzinski et al., 1993).

Chemical Properties Analysis

The chemical properties of 1,2,8-trimethylphenanthrene, including reactivity with other compounds and stability under various conditions, are fundamental for its applications. The synthesis and characterization studies mentioned earlier provide a foundation for understanding these properties, especially in terms of reactivity patterns and the effects of structural distortion on chemical behavior (Konishi et al., 2018).

Scientific Research Applications

  • Synthesizing C3-Symmetric Trimers and Analogues : It is used in the synthesis of C3-symmetric trimers, phenanthrene-, and naphthalenecarboxylic ester analogues (Iglesias et al., 2004).

  • Control in Reduction of Aromatic Compounds : The compound aids in controlling regiochemistry, overreduction, and bond cleavage during the metal/ammonia reduction of aromatic and polynuclear aromatic compounds (Marcinow et al., 1989).

  • Potential Anticancer Agent : It has potential as a lead compound in developing new anticancer agents due to its novel mechanism of action (Tóth et al., 2017).

  • Production of Derivatives : This compound is involved in the production of phenanthrene derivatives, naphthalene derivatives, and indene derivatives (Yoshikawa et al., 2000).

  • Biomarker in Paleozoic Coal and Sediment : It serves as a biomarker in Late Palaeozoic coal and sediment samples, indicating the biosynthesis of oleanane type lipids by pre-angiosperm organisms (Armstroff et al., 2006).

  • Geological Research : It is present in Vendian and Cambrian carbonate-shale deposits and ancient oils, assisting in identifying rock types and classifying genetically related oils (Kashirtsev et al., 2018).

  • Indicator in Crude Oils and Rock Extracts : The compound is used as an origin/maturity marker in crude oils and rock extracts, differentiating variations in organic matter type from the effects of thermal maturation (Budzinski et al., 1995).

  • Catalysis in Ethylbenzene Oxidation : It acts as an effective heterogeneous catalyst for oxidative dehydrogenation of ethylbenzene (Zhang et al., 2009).

  • Fluorophore in Biological Research : It represents a novel class of latent fluorophores, offering advantages over existing fluorophores in biological research (Chandran et al., 2005).

  • Organic Matter Maturity Indicator : It is used as an indicator of organic matter maturity in Domanik rocks (Burdel’naya & Bushnev, 2021).

properties

IUPAC Name

1,2,8-trimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-11-7-8-17-15(13(11)3)10-9-14-12(2)5-4-6-16(14)17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSRSGUHNCVWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174167
Record name 1,2,8-Trimethylphenanthrene
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,8-Trimethylphenanthrene

CAS RN

20291-75-2
Record name 1,2,8-Trimethylphenanthrene
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Record name 1,2,8-Trimethylphenanthrene
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Record name Phenanthrene,2,8-trimethyl-
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Record name 1,2,8-Trimethylphenanthrene
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Record name 1,2,8-trimethylphenanthrene
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Record name 1,2,8-TRIMETHYLPHENANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
A Armstroff, H Wilkes, J Schwarzbauer, R Littke… - Palaeogeography …, 2006 - Elsevier
This paper presents the results of a detailed study on the occurrence and distribution of alkylnaphthalenes and alkylphenanthrenes in 39 coal and sediment samples from the Late …
Number of citations: 115 www.sciencedirect.com
NS Burdel'naya, DA Bushnev - Russian Geology and …, 2021 - pubs.geoscienceworld.org
Study of the aromatic fraction of Late Devonian oils and organic matter from domanik deposits of the Timan–Pechora petroleum province has revealed compounds whose proportion …
Number of citations: 3 pubs.geoscienceworld.org
W Carruthers, AG Douglas - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… It may be significant that 1 : 2 : 8-trimethylphenanthrene is known as a major product of … -light petroleum afforded further quantities of 1 : 2 : 8-trimethylphenanthrene. Later eluates gave …
Number of citations: 19 pubs.rsc.org
AS Harris, EN White, D McNeil - Journal of Applied Chemistry, 1953 - Wiley Online Library
… Minor components that have been identified are: 4‐methylpyrene, 1:2:8‐trimethylphenanthrene, triphenylene, 2:3‐benzocarbazole, 1:2‐benzofluorene, an alkylbrazan and an …
Number of citations: 1 onlinelibrary.wiley.com
RJS Beer, BG Dutton, DB Jaquiss… - Journal of the …, 1956 - pubs.rsc.org
… In addition to 1 : 2 : 8-trimethylphenanthrene, the high-boiling fraction from the … acid is reported to yield a mixture of 1 : 2 : 8-trimethylphenanthrene and its tetrahydro-derivative; the latter …
Number of citations: 0 pubs.rsc.org
AD McDonald, FL Warren, JM Williams - Journal of the Chemical …, 1949 - pubs.rsc.org
… Dehydrogenation of dihydroeuphol with selenium gave 1 : 2 : 8-trimethylphenanthrene as the principal product as is found for all members of this group. Chromic anhydride oxidation of …
Number of citations: 19 pubs.rsc.org
RD Haworth, CR Mavin - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… 1 : 2 : 8-Trimethylphenanthrene, prepared in 60% yield by condensing the ketone (11) with MgMeI in Et,O and heating the product with Se at 300-320" for 24 hr., crystallised from EtOH …
Number of citations: 9 pubs.rsc.org
MM Lam, R Bülow, M Engwall… - Environmental …, 2018 - Wiley Online Library
Twenty‐six polycyclic aromatic compounds (PACs; including native polycyclic aromatic hydrocarbons [PAHs], hydroxylated PAHs, alkylated and oxygenated PAHs, and [alkylated] …
Number of citations: 42 setac.onlinelibrary.wiley.com
TG Halsall, ERH Jones, AJ Lemin - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… A close relationship exists between this partial structure and the structnre now proposed for lanosterol; it is emphasized by the isolation of 1 : 2 : 8-trimethylphenanthrene from the …
Number of citations: 4 pubs.rsc.org
AG Borrego, CG Blanco, W Püttmann - Organic Geochemistry, 1997 - Elsevier
The bituminous series of the Puertollano basin consists of three oil shale beds named PA, PB and PC from top to bottom. In this work, results from the study of the aromatic fractions of …
Number of citations: 63 www.sciencedirect.com

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